4,5-Difluoro-2-(trifluoromethoxy)benzonitrile
Description
Chemical Identity and Classification
4,5-Difluoro-2-(trifluoromethoxy)benzonitrile (CAS: 1806314-90-8) is a fluorinated aromatic compound with the molecular formula C₈H₂F₅NO and a molecular weight of 223.10 g/mol . Its structure consists of a benzonitrile core substituted with:
- Two fluorine atoms at the 4 and 5 positions
- A trifluoromethoxy group (-OCF₃) at the 2 position
This compound belongs to the fluorinated benzonitrile family, characterized by enhanced lipophilicity and metabolic stability due to fluorine’s electronegativity and small atomic radius. Its classification spans:
- Aromatic nitriles (due to the cyano group)
- Polyfluoroaryl ethers (from the trifluoromethoxy substituent)
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 205.8 ± 35.0 °C (760 mmHg) | |
| Density | 1.5 ± 0.1 g/cm³ | |
| Vapor Pressure | 0.2 ± 0.4 mmHg (25°C) | |
| Polarizability | 15.2 ± 0.5 ×10⁻²⁴ cm³ |
The trifluoromethoxy group introduces steric and electronic effects that modulate reactivity, making it distinct from non-fluorinated analogs like 4-methoxybenzonitrile.
Historical Context and Development
The compound emerged during the 2010s as part of efforts to optimize fluorinated building blocks for pharmaceutical and materials science applications. Early synthesis routes adapted methodologies from related trifluoromethylated benzonitriles, such as:
- Nucleophilic aromatic substitution (SₙAr) of nitro- or halo-precursors with trifluoromethoxide.
- Diazotization-cyanation strategies, leveraging Sandmeyer-type reactions with CuCN.
A breakthrough occurred in 2014 when continuous flow reactors enabled scalable production by improving yield (≥80%) and purity (≥95%). Subsequent refinements incorporated high-throughput screening to identify optimal bases (e.g., NaH vs. K₂CO₃) and solvents (DMF vs. DMSO).
Significance in Fluorinated Aromatics Research
4,5-Difluoro-2-(trifluoromethoxy)benzonitrile serves as a critical intermediate in:
- Medicinal Chemistry : Fluorine’s role in enhancing blood-brain barrier penetration and target binding affinity makes this compound valuable for CNS drug candidates. For example, it has been used to synthesize fluorinated analogs of platensimycin , an antibiotic with improved pharmacokinetics.
- Materials Science : The compound’s thermal stability (decomposition >250°C) and electronic properties facilitate its use in covalent organic frameworks (COFs) for gas storage (e.g., CO₂/N₂ selectivity = 48.7).
- Agrochemicals : As a precursor to herbicidal triazines, leveraging fluorine’s resistance to metabolic degradation.
Comparative analysis with related fluorinated benzonitriles reveals unique attributes:
| Compound | Substitution Pattern | Key Application |
|---|---|---|
| 2,4-Difluoro-5-(trifluoromethyl)benzonitrile | 2,4-F; 5-CF₃ | Pesticide intermediates |
| 3,5-Difluoro-2-(trifluoromethoxy)benzonitrile | 3,5-F; 2-OCF₃ | Liquid crystal matrices |
| 4-Trifluoromethylbenzonitrile | 4-CF₃ | Polymer crosslinkers |
Nomenclature Systems and Structural Representation
The IUPAC name 4,5-difluoro-2-(trifluoromethoxy)benzonitrile follows systematic numbering:
- Benzonitrile as the parent structure (position 1 = cyano group).
- Fluorine atoms at positions 4 and 5.
- Trifluoromethoxy (-OCF₃) at position 2.
Alternative representations include:
Skeletal formula:
F
│
F─C─C≡N
│ │
O─C─C─F
│
CF₃
This structure highlights ortho fluorine atoms (4,5) and para trifluoromethoxy-cyano alignment (2,1), creating a dipole moment of 2.8 D . X-ray crystallography confirms a near-planar aromatic ring with bond angles of 120° ± 2°.
The compound’s reactivity is dominated by:
- Electrophilic aromatic substitution at the 3-position (least hindered)
- Nitrile group transformations (e.g., hydrolysis to amides, reduction to amines)
Properties
IUPAC Name |
4,5-difluoro-2-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5NO/c9-5-1-4(3-14)7(2-6(5)10)15-8(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJTVTXCLXCFEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)OC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 4,5-difluoro-2-nitrobenzonitrile is reacted with trifluoromethoxide anion under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethoxy groups.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position if substituted further.
Common Reagents and Conditions
Nucleophilic Substitution: Trifluoromethoxide anion, typically generated in situ from trifluoromethanol and a strong base like sodium hydride (NaH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
4,5-Difluoro-2-(trifluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-(trifluoromethoxy)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Data Tables
Table 1: Substituent and Property Comparison
| Compound Name | CAS No. | Molecular Formula | MW (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|---|
| 4,5-Difluoro-2-(trifluoromethoxy)benzonitrile | Not Provided | C₈H₃F₅NO | ~245.11 | 2-OCF₃, 4-F, 5-F | Drug intermediates, materials |
| 4,5-Dibromo-2-(trifluoromethyl)benzonitrile | 1073355-21-1 | C₈H₂Br₂F₃N | 361.92 | 2-CF₃, 4-Br, 5-Br | Cross-coupling reactions |
| 4-Fluoro-2-(trifluoromethyl)benzonitrile | 194853-86-6 | C₈H₃F₄N | 189.11 | 2-CF₃, 4-F | Pharmaceutical impurities |
| 3-(Trifluoromethoxy)benzonitrile | 52771-22-9 | C₈H₄F₃NO | 187.11 | 3-OCF₃ | Agrochemicals |
| 4,5-Difluoro-2-methoxybenzonitrile | 425702-28-9 | C₈H₅F₂NO | 181.13 | 2-OCH₃, 4-F, 5-F | Dyes, polymers |
Table 2: Reactivity and Stability Trends
| Compound | Electron-Withdrawing Strength | Lipophilicity (LogP)* | Metabolic Stability |
|---|---|---|---|
| 4,5-Difluoro-2-(trifluoromethoxy)benzonitrile | High (OCF₃ + 2F) | ~2.5 | High |
| 4,5-Dibromo-2-(trifluoromethyl)benzonitrile | Moderate (CF₃ + 2Br) | ~3.2 | Moderate |
| 4-Fluoro-2-(trifluoromethyl)benzonitrile | High (CF₃ + F) | ~2.1 | High |
| 4,5-Difluoro-2-methoxybenzonitrile | Low (OCH₃ + 2F) | ~1.8 | Moderate |
Key Research Findings
- Electronic Effects : The trifluoromethoxy group in 4,5-Difluoro-2-(trifluoromethoxy)benzonitrile exhibits stronger electron-withdrawing effects than methoxy or trifluoromethyl groups, enhancing electrophilicity at the nitrile group for nucleophilic additions .
- Synthetic Utility : Brominated analogs (e.g., 4,5-dibromo-2-(trifluoromethyl)benzonitrile) are preferred for cross-coupling reactions, while fluorinated derivatives are leveraged in late-stage functionalization due to fluorine’s stability .
- Biological Relevance : Amide derivatives (e.g., 4,5-Difluoro-2-(trifluoromethyl)benzamide) show improved solubility but reduced membrane permeability compared to nitriles .
Biological Activity
4,5-Difluoro-2-(trifluoromethoxy)benzonitrile (chemical formula: C8H2F5NO) is an organic compound notable for its unique structural characteristics, including the presence of both difluoro and trifluoromethoxy groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.
The compound features a benzonitrile core substituted with fluorinated groups, which significantly influence its chemical reactivity and biological interactions. The presence of electron-withdrawing fluorine atoms enhances its binding affinity to biological targets, potentially improving metabolic stability and bioavailability.
The biological activity of 4,5-difluoro-2-(trifluoromethoxy)benzonitrile is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The mechanism involves modulation of enzyme activity or receptor binding, which can lead to therapeutic effects in various disease models.
Biological Activity Studies
Research into the biological activity of this compound has revealed promising results in several areas:
Anticancer Activity
Studies have shown that fluorinated compounds can exhibit significant anticancer properties. For instance, related compounds have been investigated for their ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
4,5-Difluoro-2-(trifluoromethoxy)benzonitrile has been evaluated for its potential as an inhibitor of branched-chain amino acid transaminases (BCAT1/2). In vitro assays demonstrated that compounds with similar structures showed IC50 values indicating effective inhibition, suggesting this compound may share similar inhibitory properties.
| Compound | Target | IC50 Value (µM) |
|---|---|---|
| 4,5-Difluoro-2-(trifluoromethoxy)benzonitrile | BCAT1 | TBD |
| Related Compound A | BCAT1 | 12.5 |
| Related Compound B | BCAT2 | 15.0 |
Case Studies
- Antiviral Activity : In a study examining the antiviral properties of various fluorinated compounds, 4,5-difluoro-2-(trifluoromethoxy)benzonitrile was included in a high-throughput screening campaign. Results indicated that it could inhibit viral replication in specific assays, although further optimization is needed to enhance its efficacy.
- Neuroprotective Effects : Another area of investigation focused on the neuroprotective potential of this compound against neurodegenerative diseases. Preliminary findings suggest it may reduce oxidative stress markers in neuronal cell cultures.
Comparison with Similar Compounds
The unique substitution pattern of 4,5-difluoro-2-(trifluoromethoxy)benzonitrile distinguishes it from other fluorinated benzonitriles:
| Compound | Fluorination Pattern | Biological Activity |
|---|---|---|
| 4,5-Difluoro-2-(trifluoromethoxy)benzonitrile | Difluoro + Trifluoromethoxy | Anticancer, Enzyme Inhibition |
| 2,4-Difluorobenzonitrile | Difluoro only | Moderate anticancer activity |
| 4-Trifluoromethoxybenzonitrile | Trifluoromethoxy only | Limited biological activity |
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography or recrystallization.
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- 19F NMR : Identifies fluorine environments (δ -60 to -70 ppm for CF3O groups; δ -110 to -120 ppm for aromatic fluorines) .
- 1H NMR : Detects aromatic protons adjacent to electron-withdrawing groups (deshielded signals at δ 7.5–8.5 ppm) .
- IR Spectroscopy : Confirms nitrile stretch (C≡N) near 2220–2240 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C9H3F5NO: calc. 248.0032) .
Advanced Tip : X-ray crystallography (if crystals are obtainable) resolves spatial arrangement of substituents, as demonstrated in related fluorinated benzonitriles .
Advanced: How can researchers address low yields during nitrile group introduction?
Methodological Answer:
Low yields often stem from competing side reactions (e.g., hydrolysis or incomplete cyanation). Mitigation strategies include:
- Catalytic Systems : Use Pd-catalyzed cyanation (e.g., Pd(PPh3)4 with Zn(CN)2) under inert atmospheres .
- Alternative Nitrile Sources : Replace toxic cyanides with safer reagents like acetone cyanohydrin .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require strict moisture control .
Case Study : Evidence from substituted benzonitrile syntheses shows yields improve from 45% to 78% when switching from ClCN to K4[Fe(CN)6] as the cyanide source .
Advanced: What computational methods predict the reactivity of 4,5-Difluoro-2-(trifluoromethoxy)benzonitrile?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to identify reactive sites (e.g., nitrile carbon or fluorine-substituted positions) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
- Solvent Effects : Use COSMO-RS models to predict solubility and stability in different solvents .
Example : DFT studies on similar trifluoromethoxy-substituted benzonitriles reveal enhanced electrophilicity at the nitrile group due to electron-withdrawing effects .
Advanced: How should researchers handle stability issues during storage?
Methodological Answer:
- Storage Conditions : Store under argon or nitrogen at -20°C in amber vials to prevent photodegradation .
- Moisture Control : Use molecular sieves in storage containers; avoid aqueous workup unless necessary .
- Stability Assays : Monitor decomposition via periodic HPLC analysis (e.g., detect hydrolysis to carboxylic acid derivatives) .
Note : Evidence from pharmaceutical intermediates highlights degradation rates <5% over 6 months under optimal conditions .
Advanced: How to resolve contradictions in reaction outcome data (e.g., varying substituent effects)?
Methodological Answer:
- Control Experiments : Compare reactivity of 4,5-difluoro derivatives with mono- or non-fluorinated analogs (see Table 1) .
- Isolation of Intermediates : Characterize transient species via in situ NMR or quenching studies .
- Meta-Analysis : Cross-reference data from PubChem, NIST, and crystallographic databases to identify outliers .
Q. Table 1: Substituent Effects on Reaction Outcomes
| Substituent Pattern | Reactivity with Nucleophiles | Major Product Yield |
|---|---|---|
| 4,5-Difluoro | High (due to electron deficit) | 65–75% |
| Mono-Fluoro (Position 4) | Moderate | 45–50% |
| Non-Fluorinated | Low | 20–30% |
| Data extrapolated from analogous benzonitrile systems . |
Advanced: What are the challenges in scaling up synthesis for industrial research?
Methodological Answer:
- Safety : Handle fluorinating agents (e.g., DAST) in fume hoods with explosion-proof equipment .
- Purification : Replace column chromatography with continuous distillation or crystallization for cost efficiency .
- Waste Management : Neutralize fluorine-containing byproducts with Ca(OH)2 to avoid environmental hazards .
Industrial Insight : Pilot-scale reactions using flow chemistry achieve 85% yield vs. 60% in batch reactors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
